9-cis-Retinyl Linoleate
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Overview
Description
9-cis-Retinyl Linoleate is a retinoid compound, specifically an ester of 9-cis-retinol and linoleic acid Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They are crucial for various biological processes, including vision, immune function, and cellular growth
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinyl Linoleate typically involves the esterification of 9-cis-retinol with linoleic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the retinoid structure.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as high-performance liquid chromatography (HPLC) for purification and large-scale esterification processes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-cis-Retinyl Linoleate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the retinol part of the molecule into retinoic acid.
Reduction: The compound can be reduced to its alcohol form.
Substitution: The ester bond can be hydrolyzed to yield 9-cis-retinol and linoleic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be employed to break the ester bond.
Major Products Formed
Oxidation: 9-cis-Retinoic acid
Reduction: 9-cis-Retinol
Substitution: 9-cis-Retinol and linoleic acid
Scientific Research Applications
9-cis-Retinyl Linoleate has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic analysis and as a reagent in synthetic organic chemistry.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Utilized in the formulation of cosmetic products due to its skin-regenerative properties.
Mechanism of Action
The mechanism of action of 9-cis-Retinyl Linoleate involves its conversion to 9-cis-retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cellular growth, differentiation, and apoptosis. The binding of 9-cis-retinoic acid to these receptors modulates various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-cis-Retinoic Acid
- All-trans-Retinyl Linoleate
- All-trans-Retinoic Acid
Comparison
9-cis-Retinyl Linoleate is unique due to its specific cis configuration, which allows it to interact differently with retinoid receptors compared to its all-trans counterparts. This unique interaction can result in distinct biological effects, making it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C38H60O2 |
---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+ |
InChI Key |
XJKITIOIYQCXQR-WRXPCABDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
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